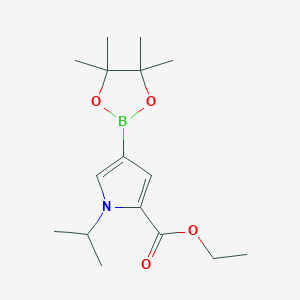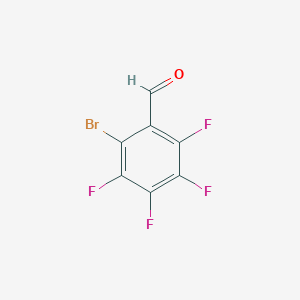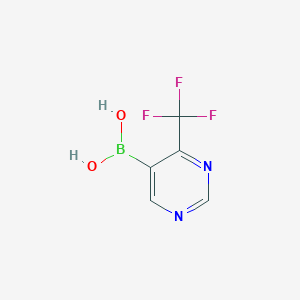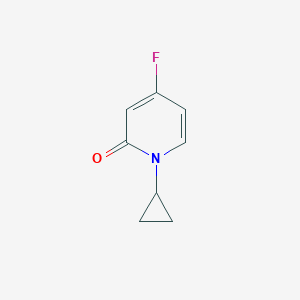
1-Cyclopropyl-4-fluoropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-fluoropyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropyl group and a fluorine atom. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-fluoropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine with a fluorinated pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-4-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-fluoropyridin-2(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorine substituents could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-4-chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-4-bromopyridin-2(1H)-one: Bromine substituent instead of fluorine.
1-Cyclopropyl-4-methylpyridin-2(1H)-one: Methyl group instead of fluorine.
Uniqueness
1-Cyclopropyl-4-fluoropyridin-2(1H)-one’s unique combination of a cyclopropyl group and a fluorine atom may confer distinct chemical and biological properties, such as increased metabolic stability or altered electronic effects.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-fluoropyridin-2-one |
InChI |
InChI=1S/C8H8FNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |
Clave InChI |
IIBYUNXDACPBIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC(=CC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


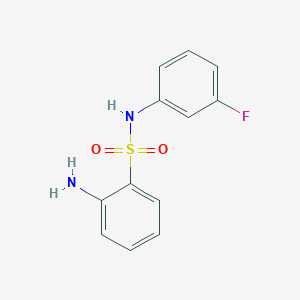
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
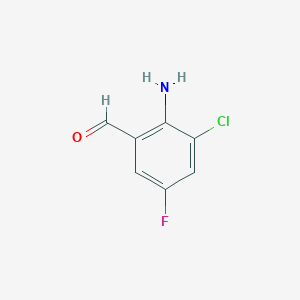
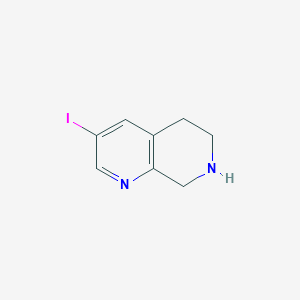

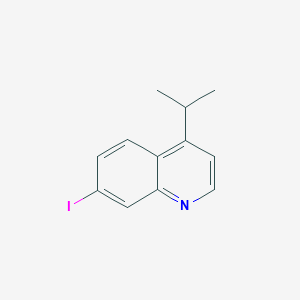
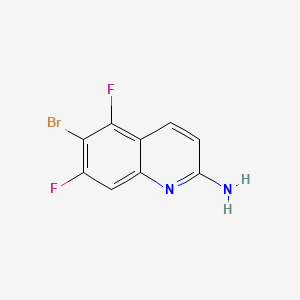
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
